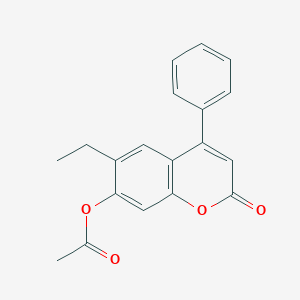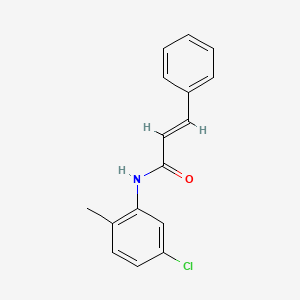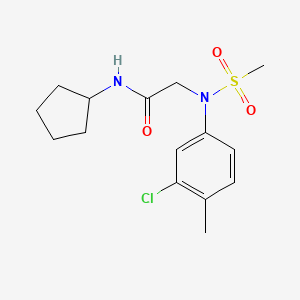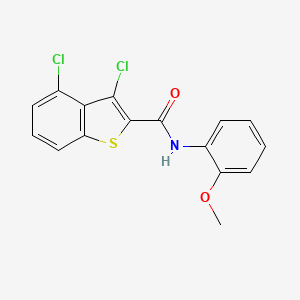![molecular formula C18H21N3O B5873014 N-[4-(1-piperidinylmethyl)phenyl]nicotinamide](/img/structure/B5873014.png)
N-[4-(1-piperidinylmethyl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-piperidinylmethyl)phenyl]nicotinamide, also known as PPN, is a chemical compound that belongs to the class of nicotinamide derivatives. It is a white crystalline powder that is soluble in water and organic solvents. PPN has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-[4-(1-piperidinylmethyl)phenyl]nicotinamide is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling cascades. N-[4-(1-piperidinylmethyl)phenyl]nicotinamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in antioxidant and anti-inflammatory responses. N-[4-(1-piperidinylmethyl)phenyl]nicotinamide has also been shown to modulate the activity of certain enzymes and receptors, such as cyclooxygenase-2 (COX-2) and nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes.
Biochemical and Physiological Effects:
N-[4-(1-piperidinylmethyl)phenyl]nicotinamide has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, modulation of enzyme and receptor activity, and neuroprotective effects. N-[4-(1-piperidinylmethyl)phenyl]nicotinamide has been shown to protect against oxidative stress and inflammation, which are implicated in various diseases such as Alzheimer's disease and cancer. N-[4-(1-piperidinylmethyl)phenyl]nicotinamide has also been shown to protect against neurotoxicity and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-[4-(1-piperidinylmethyl)phenyl]nicotinamide has several advantages for lab experiments, including its relatively simple synthesis method, potent antioxidant and anti-inflammatory properties, and potential therapeutic effects. However, N-[4-(1-piperidinylmethyl)phenyl]nicotinamide also has some limitations, including its relatively low solubility in water and organic solvents, which can make it difficult to administer in certain experimental settings. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-[4-(1-piperidinylmethyl)phenyl]nicotinamide.
Future Directions
There are several potential future directions for the study of N-[4-(1-piperidinylmethyl)phenyl]nicotinamide. One area of interest is the development of N-[4-(1-piperidinylmethyl)phenyl]nicotinamide-based therapeutics for the treatment of various diseases such as Alzheimer's disease and cancer. Another area of interest is the further characterization of the mechanism of action of N-[4-(1-piperidinylmethyl)phenyl]nicotinamide, including its effects on various cellular pathways and signaling cascades. Additionally, further studies are needed to fully understand the potential side effects and toxicity of N-[4-(1-piperidinylmethyl)phenyl]nicotinamide in vivo.
Synthesis Methods
N-[4-(1-piperidinylmethyl)phenyl]nicotinamide can be synthesized through a multi-step process that involves the reaction of 4-(1-piperidinylmethyl)aniline with nicotinoyl chloride. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The synthesis of N-[4-(1-piperidinylmethyl)phenyl]nicotinamide is relatively straightforward and has been optimized for large-scale production.
Scientific Research Applications
N-[4-(1-piperidinylmethyl)phenyl]nicotinamide has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and neurology. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. N-[4-(1-piperidinylmethyl)phenyl]nicotinamide has also been shown to modulate the activity of certain enzymes and receptors in the body, leading to potential therapeutic effects.
properties
IUPAC Name |
N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(16-5-4-10-19-13-16)20-17-8-6-15(7-9-17)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGKBSJPIGTVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromobenzaldehyde [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone](/img/structure/B5872934.png)
![N-(2-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5872940.png)

![4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5872949.png)
![N-(3,4-dichlorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5872953.png)
![N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5872955.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5872966.png)

![2-(2-chlorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5872971.png)



![N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B5873006.png)
![N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5873024.png)